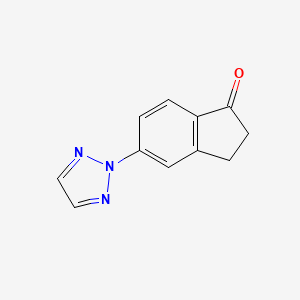

5-(2H-1,2,3-Triazol-2-yl)indan-1-one

Descripción general

Descripción

5-(2H-1,2,3-Triazol-2-yl)indan-1-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a triazole ring fused to an indanone structure, which contributes to its unique chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,2,3-Triazol-2-yl)indan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indanone derivatives with azide compounds in the presence of a copper catalyst to form the triazole ring . The reaction conditions often require a solvent such as dimethyl sulfoxide or dimethylformamide and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

5-(2H-1,2,3-Triazol-2-yl)indan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological and chemical properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The 1,2,3-triazole moiety is known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design. Compounds containing this structure have been investigated for their therapeutic properties against several diseases.

Anticancer Activity

Research indicates that derivatives of 1,2,3-triazole exhibit significant anticancer properties. For instance, compounds linked to the triazole ring have shown cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization, which is crucial for cancer cell division and growth . The mechanism involves binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

The antimicrobial efficacy of 5-(2H-1,2,3-Triazol-2-yl)indan-1-one has been documented in studies exploring its activity against bacterial and fungal pathogens. The compound’s structure allows it to interact with biological targets effectively, enhancing its solubility and bioavailability . The triazole ring's ability to form π–π stacking interactions further contributes to its antimicrobial action .

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines involved in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . This inhibition is crucial for managing conditions characterized by excessive inflammation.

Biological Evaluation

The biological evaluation of this compound encompasses various assays to determine its pharmacological profile.

| Property | Description |

|---|---|

| Cytotoxicity | Evaluated against multiple cancer cell lines; significant IC50 values reported. |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; specific fungi tested. |

| Anti-inflammatory Activity | Assessed through cytokine production assays; reduction noted in inflammatory markers. |

Case Studies and Research Insights

Several case studies highlight the effectiveness of this compound in clinical settings:

Case Study: Anticancer Efficacy

In a study involving synthetic analogs of triazole-linked compounds, researchers observed that specific derivatives exhibited potent anticancer activity by inducing apoptosis in human breast cancer cells. The study concluded that the structural modifications on the triazole ring significantly influenced the compound's efficacy .

Case Study: Antimicrobial Testing

A series of experiments assessed the antimicrobial properties of triazole derivatives against Staphylococcus aureus and Candida albicans. Results indicated that certain derivatives had a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting potential as new therapeutic agents .

Mecanismo De Acción

The mechanism of action of 5-(2H-1,2,3-Triazol-2-yl)indan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparación Con Compuestos Similares

Similar Compounds

5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another triazole derivative with energetic properties.

4,5-Dicyano-1,2,3-Triazole: Known for its potential as a precursor for new materials.

Uniqueness

5-(2H-1,2,3-Triazol-2-yl)indan-1-one is unique due to its fused indanone structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazole derivatives and contributes to its versatility in various applications.

Actividad Biológica

5-(2H-1,2,3-Triazol-2-yl)indan-1-one is a heterocyclic compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused to an indanone structure, which contributes to its unique chemical properties. The triazole moiety is known for its ability to interact with various biological targets, enhancing the compound's pharmacological profile.

Target of Action:

Triazole compounds like this compound interact with enzymes and receptors in biological systems. They can form a covalent bond between nitrogen atoms in the triazole ring and carbonyl groups in target molecules, influencing various biochemical pathways.

Biochemical Pathways:

These compounds are implicated in multiple pathways, including those involved in antimicrobial resistance and cancer cell proliferation. Their structural characteristics allow them to exhibit low toxicity and high bioavailability .

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial agent. Research indicates that triazole derivatives generally exhibit significant activity against a range of bacteria and fungi:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 12.5 | Mycobacterium tuberculosis |

| Other derivatives | 15 | Various strains of bacteria |

Studies have shown that certain derivatives display potent anti-tubercular effects with minimal resistance development .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. Notably:

These results indicate that the compound exhibits significant antiproliferative activity against several cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Study on Antitubercular Activity

A recent study evaluated the anti-tubercular efficacy of various triazole derivatives, including this compound. The compound demonstrated a MIC value of 12.5 μg/mL against Mycobacterium tuberculosis, indicating strong potential for further development as an antitubercular agent .

Synthesis and Evaluation of Triazole Derivatives

In another study focusing on the synthesis of triazole derivatives, it was found that compounds with the triazole framework exhibited a broad spectrum of biological activities. The synthesized derivatives were tested against various pathogens and cancer cell lines, showcasing promising results in both antimicrobial and anticancer assays .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-(2H-1,2,3-Triazol-2-yl)indan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : A scalable four-step synthesis involves introducing the triazole moiety early via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole. Key steps include coupling with halogenated intermediates under palladium catalysis and optimizing reaction temperatures (80–120°C) to minimize side products. Acidic or basic workup conditions (e.g., acetic acid reflux) are critical for cyclization . For analogs like 5-methyl-2-(2H-triazol-2-yl)benzoic acid, coupling with amines via EDCI/HOBt-mediated amidation achieves yields >75% .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer : High-resolution LC-MS (LC-HRMS) and ¹H/¹³C NMR are standard for verifying molecular weight and structural integrity. For example, LC-HRMS with [M+H]+ = 435.2396 confirms purity, while NMR detects regioselectivity of triazole substitution (e.g., 2H- vs. 1H-triazole isomers) . Reverse-phase HPLC with C18 columns (MeCN/H2O gradients) resolves polar byproducts .

Q. How can crystallographic data for this compound be refined to resolve disorder or twinning?

- Methodological Answer : SHELXL (v2018+) offers tools for handling twinned data via the TWIN/BASF commands. For disordered triazole rings, PART/SUMP restraints stabilize refinement. ORTEP-3 visualizes anisotropic displacement parameters, aiding in identifying thermal motion artifacts. High-resolution datasets (d < 0.8 Å) improve electron density maps for ambiguous regions .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields during triazole introduction?

- Methodological Answer : Low yields often stem from competing Huisgen cycloaddition or metal catalyst poisoning. Using 2 equivalents of CuI (10 mol%) in DMF at 100°C suppresses side reactions. Microwave-assisted synthesis (150°C, 20 min) accelerates triazole formation while reducing decomposition . Monitoring intermediates via TLC (silica, EtOAc/hexane) ensures stepwise progress .

Q. What strategies resolve contradictions in crystallographic data, such as mismatched bond lengths or angles?

- Methodological Answer : Apply Hirshfeld atom refinement (HAR) in SHELXL for accurate H-atom positioning. For bond-length mismatches, cross-validate with DFT-optimized geometries (B3LYP/6-31G*). Use the R1/wR2 convergence criteria (<5% discrepancy) to flag outliers. For twinned crystals, the HKLF5 format in SHELXL separates overlapping reflections .

Q. How does the triazole substitution pattern (2H vs. 1H) affect biological activity in orexin receptor antagonists?

- Methodological Answer : Structure-activity relationship (SAR) studies show 2H-triazole analogs (e.g., Suvorexant) exhibit higher orexin receptor affinity due to planar geometry and hydrogen bonding with His344. In vitro assays (IC50 < 10 nM) using HEK293 cells transfected with OX1/OX2 receptors compare 1H- and 2H-isomers. Molecular docking (AutoDock Vina) predicts binding poses, correlating with pharmacokinetic data .

Q. What analytical approaches distinguish polymorphic forms of 5-(2H-triazol-2-yl)indan-1-one derivatives?

- Methodological Answer : Powder X-ray diffraction (PXRD) identifies polymorphs by unique 2θ peaks (e.g., Form I at 12.5° vs. Form II at 14.3°). Differential scanning calorimetry (DSC) detects melting point variations (ΔT > 10°C). For hydrates/solvates, dynamic vapor sorption (DVS) measures humidity-induced phase changes .

Q. Notes

Propiedades

IUPAC Name |

5-(triazol-2-yl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11-4-1-8-7-9(2-3-10(8)11)14-12-5-6-13-14/h2-3,5-7H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COASYKXWMPEJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)N3N=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.